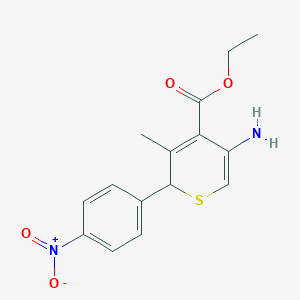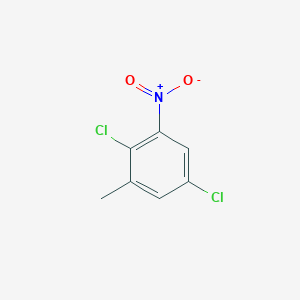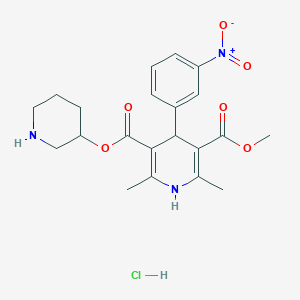
3,4-Dichlorophenylisocyanide dichloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenylisocyanide dichloride, 95% (3,4-DCPI-Cl) is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 95-97°C, and is soluble in water and ethanol. 3,4-DCPI-Cl is commonly used in organic synthesis, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
Scientific Research Applications
3,4-Dichlorophenylisocyanide dichloride, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials. Additionally, it is used as a catalyst in organic synthesis, as well as in the synthesis of other compounds. It is also used in the synthesis of polymers, as well as in the synthesis of other materials.
Mechanism of Action
3,4-Dichlorophenylisocyanide dichloride, 95% is an anionic compound, which means that it has an overall negative charge. It is believed to act as a Lewis acid, meaning that it can act as a proton acceptor in chemical reactions. It is also believed to act as a nucleophile, meaning that it can act as an electron donor in chemical reactions. In addition, it can act as an electrophile, meaning that it can act as a proton donor in chemical reactions.
Biochemical and Physiological Effects
3,4-Dichlorophenylisocyanide dichloride, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it may have antioxidant, anti-inflammatory, and anti-cancer effects. It has also been shown to have antifungal, antibacterial, and antiviral properties. Additionally, it has been shown to have a protective effect on cells and tissues, as well as a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-Dichlorophenylisocyanide dichloride, 95% in lab experiments include its low cost, availability, and ease of use. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is a toxic compound and should be handled with care. Additionally, it is a corrosive compound and should not be used in contact with skin or eyes.
Future Directions
The potential future directions of using 3,4-Dichlorophenylisocyanide dichloride, 95% in scientific research include further exploring its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and anti-cancer effects could be beneficial. Additionally, further research into its potential protective effects on cells and tissues, as well as its potential protective effects on the liver and kidneys, could also be beneficial. Finally, further research into its potential applications in the synthesis of polymers and other materials could also be beneficial.
Synthesis Methods
3,4-Dichlorophenylisocyanide dichloride, 95% is synthesized in a two-step process. In the first step, 3,4-dichloropropionyl chloride is reacted with sodium cyanide to produce 3,4-dichloropropionyl isocyanide. The second step involves the reaction of 3,4-dichloropropionyl isocyanide with sodium chloride to produce 3,4-Dichlorophenylisocyanide dichloride, 95%.
properties
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylisocyanide dichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)










